Cloethocarb
Overview
Description
Cloethocarb belongs to the class of organic compounds known as phenyl methylcarbamates . These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group . It is an extremely weak basic (essentially neutral) compound . It is considered an obsolete insecticide .
Synthesis Analysis
Cloethocarb is synthesized as an analytical standard . Its empirical formula is C11H14ClNO4 . The CAS number for Cloethocarb is 51487-69-5 .
Molecular Structure Analysis
Cloethocarb has a molecular weight of 259.69 g/mol . Its structure contains a total of 31 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), 1 ether (aliphatic), and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
Cloethocarb has a high aqueous solubility and is non-volatile . It is not usually persistent in soil systems . Its molecular formula is C11H14ClNO4 and it has a molecular weight of 259.69 .
Scientific Research Applications
Persistence and Uptake in Soil
Cloethocarb, used in agricultural practices, shows persistence in mineral soils and is effective against certain pests like the tuber flea beetle. A study demonstrated that Cloethocarb persisted in the soil for more than 64 days, following first-order kinetics. Its concentration in potato leaves also indicated effective translocation into plants, highlighting its utility in pest control while considering environmental persistence (Szeto et al., 1991).
Pesticide Leaching Models
Cloethocarb has been used in validating pesticide leaching models, crucial for understanding environmental impacts. Research utilizing cloethocarb and bentazone in lysimeter studies helped refine the SESOIL model, indicating cloethocarb's limited soil mobility, which aligns well with experimental observations (Klein, 1991).
Degradation in Soil
Investigations into the degradation of carbamate insecticides, including cloethocarb, in soil have provided insights into microbial adaptations. Enhanced degradation was noted in soils previously exposed to similar compounds, suggesting the role of structural similarity in microbial degradation processes (Racke & Coats, 1988).
Insecticide and Herbicide Interactions
Cloethocarb's interactions with other insecticides and herbicides were studied to understand its effectiveness in crop protection. In fields with a history of carbofuran failure, cloethocarb's efficacy against larval corn rootworm and its impact on soil bacteria and fungi were analyzed, offering insights into agricultural chemical interactions (Reed et al., 1989).
Microbial Growth on Insecticides
A streptomycete bacterium capable of growing on cloethocarb was isolated, underscoring the potential of microorganisms in biodegradation. This research highlights how microbial metabolism can be leveraged for environmental detoxification of pesticide residues (Gauger et al., 1986).
Safety And Hazards
Cloethocarb is highly toxic to mammals if ingested and is an acetyl cholinesterase inhibitor . It is fatal if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to rinse the mouth and immediately call a poison center or doctor .
properties
IUPAC Name |
[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWUHDDNUVBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041791 | |
Record name | Cloethocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloethocarb | |
CAS RN |
51487-69-5 | |
Record name | Cloethocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51487-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloethocarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051487695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloethocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOETHOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVH4P57R5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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